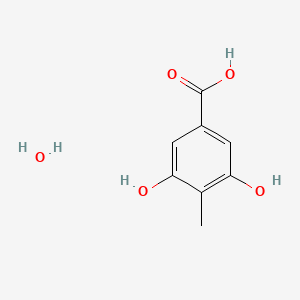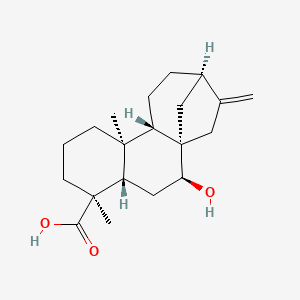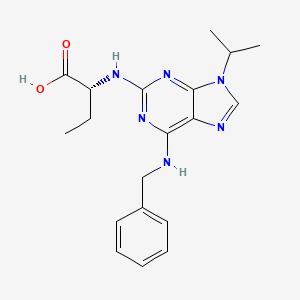
1,4-CYCLOHEXANE-D10-DIAMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Cyclohexane-d10-diamine: is a deuterated form of cyclohexane diamine, which is a versatile compound used in various fields such as medical, environmental, and industrial research. The compound is characterized by the presence of two amino groups attached to a cyclohexane ring, with deuterium atoms replacing the hydrogen atoms. This isotopic labeling makes it particularly useful in research applications where tracking and analysis of molecular interactions are required.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,4-Cyclohexane-d10-diamine can be synthesized through a catalytic methodology involving the use of commercially available RANEY® nickel catalyst. The process involves the efficient defunctionalization of lignin-derived dimers and oligomers into 1,4-cyclohexanediol, followed by the highly selective amination of 1,4-cyclohexanediol with ammonia to yield this compound .
Industrial Production Methods: The industrial production of this compound typically involves the reaction of ammonia with a mixture of cis and trans cyclohexane-1,4-dicarboxylic acid or its derivatives. The resulting diamide is then chlorinated and subsequently converted into this compound using an alkali metal hydroxide or alkaline earth metal hydroxide .
Analyse Chemischer Reaktionen
Types of Reactions: 1,4-Cyclohexane-d10-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexane-1,4-dione.
Reduction: It can be reduced to form cyclohexane-1,4-diol.
Substitution: The amino groups can participate in substitution reactions to form derivatives such as N-alkylated or N-acylated products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Cyclohexane-1,4-dione.
Reduction: Cyclohexane-1,4-diol.
Substitution: N-alkylated or N-acylated cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Cyclohexane-d10-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of polymers and other complex molecules.
Biology: Employed in studies involving isotopic labeling to track molecular interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials, including adhesives, coatings, and resins.
Wirkmechanismus
The mechanism of action of 1,4-cyclohexane-d10-diamine involves its interaction with various molecular targets and pathways. The compound’s amino groups can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. This interaction can modulate the activity of these targets, leading to various biological effects. The deuterium atoms in the compound provide a unique advantage in research, as they allow for precise tracking and analysis of the compound’s behavior in biological systems .
Vergleich Mit ähnlichen Verbindungen
1,4-Cyclohexanediamine: The non-deuterated form of the compound, commonly used in similar applications.
1,2-Cyclohexanediamine: A structural isomer with amino groups at the 1 and 2 positions of the cyclohexane ring.
Hexamethylenediamine: A related compound with a linear aliphatic chain instead of a cyclohexane ring.
Uniqueness: 1,4-Cyclohexane-d10-diamine is unique due to its isotopic labeling with deuterium atoms. This feature makes it particularly valuable in research applications where precise tracking and analysis of molecular interactions are required. The deuterium atoms provide a distinct advantage in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, allowing for more accurate and detailed analysis compared to non-deuterated analogs .
Eigenschaften
CAS-Nummer |
1219802-80-8 |
|---|---|
Molekularformel |
C6H4D10N2 |
Molekulargewicht |
124.25 |
Synonyme |
1,4-CYCLOHEXANE-D10-DIAMINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1148652.png)





